1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Cellular Uptake Enhancement
Compounds similar to the one , particularly those with piperazine and pyrimidine moieties, have been studied for their ability to interact with DNA. The synthetic dye Hoechst 33258, a bis-benzimidazole derivative closely related to the structural motifs found in the query compound, is known for its strong binding to the minor groove of double-stranded B-DNA, indicating potential applications in DNA research, including fluorescent DNA staining for cell biology (Issar & Kakkar, 2013). Such compounds can be used for chromosome and nuclear staining, analysis of nuclear DNA content, and as a tool in plant cell biology.
Drug Synthesis and Catalysis
The structural framework of pyranopyrimidine, a core similar to that of the query compound, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the importance of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the compound's relevance in drug synthesis, showcasing its wide applicability and the intensive investigation it has undergone in recent years (Parmar, Vala, & Patel, 2023). This suggests potential uses in rational drug design and as a model system for investigating DNA sequence recognition and binding.
Pharmacological Potential
Arylpiperazine derivatives, including structures related to the query compound, have been extensively studied for their pharmacological potential, particularly in the treatment of depression, psychosis, or anxiety. The extensive pre-systemic and systemic metabolism of these derivatives highlights their significance in developing therapeutic agents with a focus on receptor-related effects (Caccia, 2007). This points towards potential applications in designing new pharmacological agents that target specific neurotransmitter receptors, enhancing the efficacy and reducing the side effects of existing treatments.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-21-9-11-22(12-10-21)23-17-4-2-3-16(17)18(20-19(23)25)28-13-14-5-7-15(8-6-14)24(26)27/h5-8H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNGOSQTHDFNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.